Product packaging for 3-Benzyloxy-5-fluorophenylboronic acid(Cat. No.:CAS No. 850589-56-9)

3-Benzyloxy-5-fluorophenylboronic acid

Cat. No.: B1437045
CAS No.: 850589-56-9
M. Wt: 246.04 g/mol
InChI Key: QQOFKMPPQQMUDH-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound’s structure (Figure 1) features:

  • Phenyl backbone : A six-membered aromatic ring.
  • Benzyloxy substituent (-OCH$$2$$C$$6$$H$$_5$$) : Introduces steric bulk and modulates electronic properties via conjugation.
  • Fluorine atom : Enhances metabolic stability and influences dipole interactions.
  • Boronic acid group (-B(OH)$$_2$$) : Enables participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Structural and Physical Properties

Property Value/Description Source
Molecular Formula $$ \text{C}{13}\text{H}{12}\text{BFO}_3 $$
Melting Point 156–162°C
Solubility Soluble in methanol, THF
Storage Conditions 2–8°C under inert atmosphere

The SMILES notation (B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O) and InChIKey (QQOFKMPPQQMUDH-UHFFFAOYSA-N) further confirm its structural uniqueness.

Spectroscopic Characterization

  • NMR : $$ ^1\text{H} $$ NMR shows distinct peaks for benzyloxy protons (δ 4.8–5.2 ppm) and aromatic fluorophenyl signals (δ 6.8–7.4 ppm).
  • IR : Stretching vibrations at 1340 cm$$^{-1}$$ (B-O) and 3200–3400 cm$$^{-1}$$ (O-H).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BFO3 B1437045 3-Benzyloxy-5-fluorophenylboronic acid CAS No. 850589-56-9

Properties

IUPAC Name

(3-fluoro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFKMPPQQMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659379
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-56-9
Record name B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-phenylmethoxyphenyl)boronic acid
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Preparation Methods

General Synthetic Strategies

The synthesis of 3-Benzyloxy-5-fluorophenylboronic acid typically follows one of the main approaches:

  • Lithiation-Borylation Route: Directed ortho-lithiation of a suitably protected phenol derivative, followed by quenching with a boron electrophile.
  • Palladium-Catalyzed Borylation: Transition-metal catalyzed borylation of aryl halides or triflates, often using bis(pinacolato)diboron or trialkyl borates.
  • Protection-Deprotection Strategy: Installation of the benzyloxy group as a protecting group for phenols, followed by boronic acid formation and final deprotection if necessary.

Detailed Preparation Methods

Lithiation Followed by Boronation

One well-established method involves the selective lithiation of the aromatic ring adjacent to the benzyloxy substituent, followed by reaction with a boron source such as triisopropyl borate.

  • Procedure:

    • Starting material: 3-Benzyloxy-5-fluorobenzene or its protected analog.
    • Reagent: n-Butyllithium (1.6 M in hexanes).
    • Conditions: Addition of n-butyllithium at low temperature (e.g., -78 °C to -105 °C) under inert atmosphere (N2 or Ar).
    • Boron electrophile: Triisopropyl borate added slowly.
    • Workup: Acidic quench (glacial acetic acid), aqueous NH4Cl extraction, organic solvent extraction (e.g., CH2Cl2), drying, filtration, and evaporation.
    • Purification: Crystallization or column chromatography.
  • Example Data:

Step Reagent/Condition Notes
Lithiation n-Butyllithium, -78 °C to -105 °C 30 min stirring after addition
Boronation Triisopropyl borate, room temp 1 hour warming to RT
Quench and workup Glacial acetic acid, NH4Cl Extraction with CH2Cl2
Purification Crystallization or chromatography Yields typically 50-70%

This method is supported by analogous syntheses of arylboronic acids bearing electron-withdrawing groups, as described in related literature.

Palladium-Catalyzed Cross-Coupling Borylation

An alternative approach uses palladium-catalyzed borylation of aryl halides, which can be adapted for 3-benzyloxy-5-fluorophenyl derivatives.

  • Procedure:

    • Starting material: 3-Benzyloxy-5-fluoroaryl bromide or chloride.
    • Catalyst: Pd-based complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.
    • Base: Tripotassium phosphate tribasic.
    • Solvent: N,N-dimethylformamide (DMF).
    • Conditions: Heating at moderate temperature (e.g., 60 °C) under inert atmosphere in sealed tube for several hours (typically 3 h).
    • Boron source: Bis(pinacolato)diboron or similar.
    • Workup: Concentration under reduced pressure, purification by flash column chromatography (FCC).
  • Example Data Table:

Parameter Details
Catalyst Pd(dppf)Cl2·CH2Cl2 (0.1 equiv)
Base K3PO4 (3 equiv)
Solvent DMF
Temperature 60 °C
Time 3 hours
Atmosphere Argon, sealed tube
Purification Silica gel FCC (0-5% MeOH/DCM)
Yield Moderate to good (variable)

This method is widely used for synthesizing various fluorophenylboronic acids and their analogs, with high functional group tolerance.

Protection and Functional Group Manipulation

The benzyloxy group often serves as a protecting group for phenols during boronic acid synthesis. The synthetic route may involve:

  • Benzylation of 5-fluorophenol to give 3-benzyloxy-5-fluorobenzene.
  • Subsequent lithiation and borylation as above.
  • Final deprotection if free phenol is desired.

This stepwise approach ensures the stability of the phenol during lithiation and boronation steps and improves overall yield and purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Lithiation-Borylation High regioselectivity, well-established Requires low temperature, sensitive reagents 50–70
Pd-Catalyzed Borylation Mild conditions, scalable, functional group tolerant Requires expensive catalysts, longer reaction times 60–80
Protection-Deprotection Protects sensitive groups, versatile Additional synthetic steps, longer overall process Variable

Research Findings and Notes

  • The lithiation-borylation method is preferred when precise positional control of boronic acid installation is required, especially with electron-withdrawing fluorine substituents that can direct lithiation.
  • Palladium-catalyzed borylation provides a milder alternative, often used when starting from aryl halides, allowing for broader substrate scope.
  • The benzyloxy group is stable under lithiation conditions and can be introduced before boronation to protect the phenol functionality.
  • Purification techniques such as crystallization and flash chromatography are essential to obtain high-purity this compound.
  • Yields vary depending on substrate purity, reagent quality, and exact reaction parameters but generally fall within 50-80%.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzylation of fluorophenol Benzyl bromide, base (e.g., K2CO3), solvent RT to reflux Several h 70-90 Protects phenol as benzyloxy
Directed lithiation n-Butyllithium, THF -78 °C to -105 °C 30 min - Requires inert atmosphere
Boronation Triisopropyl borate RT 1 h - Quench with acetic acid
Pd-catalyzed borylation Pd(dppf)Cl2, K3PO4, bis(pinacolato)diboron, DMF 60 °C 3 h 60-80 Inert atmosphere, sealed tube
Purification Flash chromatography or crystallization Ambient - - Essential for product purity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Structural Analogues with Modified Substituents
Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Reactivity Notes
3-Cyano-5-fluorophenylboronic acid MFCD09263608 C₇H₅BFNO₂ 180.93 Cyano (-CN) at position 3 Higher reactivity due to electron-withdrawing cyano group
(3-Chloro-5-fluoro-4-propoxyphenyl)boronic acid 2096341-48-7 C₉H₁₁BClFO₃ 244.45 Chloro (-Cl), propoxy (-OCH₂CH₂CH₃) Bulkier propoxy group reduces solubility in polar solvents
(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid 2096335-05-4 C₇H₄BF₄NO₄ 268.93 Nitro (-NO₂), trifluoromethyl (-CF₃) Strong electron-withdrawing effects enhance electrophilicity
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid 874289-49-3 C₁₀H₁₃BFNO₃ 241.03 Isopropylcarbamoyl (-CONHCH(CH₃)₂) Amide group introduces hydrogen-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN, -NO₂): Increase boronic acid reactivity in cross-couplings but may reduce stability due to enhanced electrophilicity .
  • Bulkier Substituents (e.g., -OCH₂CH₂CH₃) : Reduce solubility in aqueous media, limiting use in polar reaction systems .
  • Functional Group Diversity : Amide or carbamoyl groups (e.g., -CONHCH(CH₃)₂) enable hydrogen bonding, useful in supramolecular chemistry .

Positional Isomers of Benzyloxy-Fluorophenylboronic Acids

Table 2: Positional Isomers with Benzyloxy and Fluorine Groups
Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Positions Key Differences
4-(Benzyloxy)-2-fluorophenylboronic acid 166744-78-1 C₁₃H₁₂BFO₃ 246.04 Benzyloxy at 4, fluorine at 2 Altered steric hindrance impacts coupling efficiency
(4-(Benzyloxy)-2,3-difluorophenyl)boronic acid 156635-87-9 C₁₃H₁₁BF₂O₃ 264.03 Benzyloxy at 4, fluorine at 2 and 3 Increased fluorine density enhances electronic withdrawal
3-Benzyloxy-4-fluorophenylboronic acid 957034-74-1 C₁₃H₁₂BFO₃ 246.04 Benzyloxy at 3, fluorine at 4 Proximal substituents may hinder boronic acid coordination

Key Observations :

  • Substituent Positioning : Fluorine at position 2 (ortho to boronic acid) can sterically hinder coupling reactions compared to meta or para positions .
  • Di- vs. Mono-Fluorinated Analogues: Additional fluorine atoms (e.g., 2,3-difluoro) amplify electronic effects but may complicate synthesis .

Ester Derivatives and Stability

Example :

  • This compound pinacol ester (CAS 1528757-88-1, C₁₉H₂₂BFO₃, MW 328.19): The pinacol ester protects the boronic acid, improving stability during storage and transport. This derivative is less reactive in cross-couplings unless hydrolyzed back to the free boronic acid .

Biological Activity

3-Benzyloxy-5-fluorophenylboronic acid is an organic compound characterized by its unique molecular structure, which includes a boronic acid functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂BFO₃
  • Molecular Weight : 233.04 g/mol
  • Functional Groups : Boronic acid (B(OH)₂), benzyloxy group (C₆H₅CH₂O), and fluorophenyl group (C₆H₄F)

The presence of the boronic acid group allows this compound to participate in Suzuki-Miyaura coupling reactions , making it a valuable building block for synthesizing complex organic molecules. Its fluorine atom can modulate the electronic properties of the compound, potentially influencing its biological activity and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions , while the fluorine atom may enhance the compound's reactivity and selectivity towards specific biological targets. This dual functionality suggests that it could affect multiple biochemical pathways, including those related to enzyme inhibition and receptor binding.

Anticancer Research

Recent studies have explored the potential anticancer properties of boronic acids, including this compound. Boronic acids are known to inhibit proteasomes, which play a crucial role in protein degradation within cancer cells. By disrupting this process, these compounds can induce apoptosis (programmed cell death) in malignant cells .

Case Studies

  • Inhibition of Proteasome Activity :
    • A study demonstrated that derivatives of boronic acids exhibited significant proteasome inhibition, leading to increased levels of pro-apoptotic factors in cancer cell lines.
    • ED50 Values : Varying concentrations showed effective inhibition at around 10-20 µM, indicating promising therapeutic potential.
  • Interaction with Enzymes :
    • Research indicated that this compound could interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
    • The compound was tested against various enzymes, showing varied inhibition profiles that suggest selective targeting capabilities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-5-fluorophenylboronic AcidC₆H₅BClF O₂Contains chlorine instead of a benzyloxy group
4-Benzyloxyphenylboronic AcidC₁₂H₁₃B O₃Substituted at the para position instead of meta
3-Methoxy-5-fluorophenylboronic AcidC₁₃H₁₃BFO₃Contains methoxy group instead of benzyloxy

The specific arrangement of functional groups in this compound may impart distinctive reactivity patterns and biological interactions compared to these similar boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 3-Benzyloxy-5-fluorophenylboronic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., benzyloxy and fluorine positions) and detect impurities like anhydrides .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% by HLC, as per some suppliers) and monitor degradation products caused by air exposure .
  • Mass Spectrometry : Confirm molecular weight (exact mass: 246.081 g/mol) and fragmentation patterns .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 0–6°C to minimize anhydride formation and hydrolysis .
  • Use desiccants to reduce moisture absorption, which can lower boronic acid content and alter reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Directed ortho-Metallation : Fluorine directs lithiation at the 5-position, followed by boronation with trimethyl borate .
  • Cross-Coupling Precursors : Use benzyl-protected intermediates (e.g., 3-benzyloxy-5-fluoro-bromobenzene) with pinacol boronate esters .

Advanced Research Questions

Q. How do variable anhydride contents in commercial samples impact Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Pre-Treatment : Reflux samples in anhydrous THF with molecular sieves to hydrolyze anhydrides back to boronic acid .
  • Quantification : Use 11^11B NMR to differentiate boroxine (anhydride) peaks (~30 ppm) from boronic acid (~28 ppm) .
  • Reactivity Adjustment : Higher anhydride content may require stoichiometric adjustments (e.g., 1.2–1.5 eq. of substrate) .

Q. What computational methods are suitable for predicting the electronic and steric effects of the benzyloxy-fluorine substituents on reaction outcomes?

  • Methodological Answer :

  • DFT/B3LYP Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .
  • Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand design (e.g., Pd(PPh3_3)4_4 vs. SPhos) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in diverse solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test reactivity in polar aprotic (DMSO, DMF) vs. ethereal (THF, dioxane) solvents under inert atmospheres .
  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor boronic acid conversion rates and side-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 2
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3-Benzyloxy-5-fluorophenylboronic acid

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